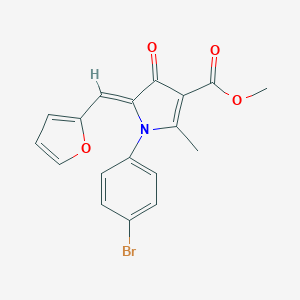
methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as BRD3308, is a synthetic compound that belongs to the pyrrole class of organic compounds. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
Aplicaciones Científicas De Investigación
Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, it has been used as a lead compound for the development of new drugs targeting various diseases. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting these enzymes, methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may alter the expression of specific genes and lead to changes in cellular behavior.
Biochemical and Physiological Effects:
methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in vitro. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. In addition, its potential applications in various fields make it a versatile compound that can be used for a wide range of studies. However, one of the limitations of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in laboratory experiments.
Direcciones Futuras
There are several future directions for research on methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is the development of new drugs based on the structure of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. By modifying the structure of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, it may be possible to create new compounds with improved pharmacological properties. Another area of interest is the study of the biochemical and physiological effects of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in vivo. By studying the effects of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in animal models, it may be possible to gain a better understanding of its mechanism of action and its potential as a therapeutic agent. Finally, the synthesis of new materials based on the structure of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an area of interest in material science. By using methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate as a building block, it may be possible to create new materials with unique properties that have potential applications in various fields.
Métodos De Síntesis
The synthesis of methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves a multi-step process that starts with the reaction of 2-furylcarboxaldehyde with methyl acetoacetate to form 5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid. This intermediate is then reacted with thionyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 4-bromophenylamine to obtain the final product, methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
Propiedades
Nombre del producto |
methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Fórmula molecular |
C18H14BrNO4 |
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
methyl (5Z)-1-(4-bromophenyl)-5-(furan-2-ylmethylidene)-2-methyl-4-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO4/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
Clave InChI |
VKVFWLIGSRKUMS-GDNBJRDFSA-N |
SMILES isomérico |
CC1=C(C(=O)/C(=C/C2=CC=CO2)/N1C3=CC=C(C=C3)Br)C(=O)OC |
SMILES |
CC1=C(C(=O)C(=CC2=CC=CO2)N1C3=CC=C(C=C3)Br)C(=O)OC |
SMILES canónico |
CC1=C(C(=O)C(=CC2=CC=CO2)N1C3=CC=C(C=C3)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-benzoylcarbohydrazonoyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302280.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B302297.png)
![N'-[(E)-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302298.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302299.png)
![N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302301.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302303.png)